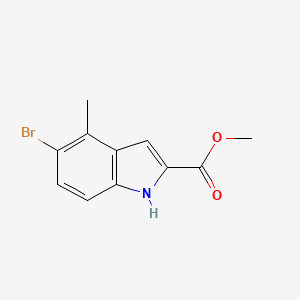
2-Amino-2-(2,5-dihydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,5-dihydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenylacetic acid, featuring an amino group and two hydroxyl groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxybenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Carboxylation: The resulting amine is then subjected to carboxylation to introduce the acetic acid moiety. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2,5-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,5-dihydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: It can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Similar structure but with hydroxyl groups at different positions.
2-Amino-2-(2-hydroxyphenyl)acetic acid: Lacks one hydroxyl group compared to 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
2-amino-2-(2,5-dihydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLTUAAYZRZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2806739.png)
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/new.no-structure.jpg)
![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)
![ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2806745.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806747.png)


![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)


![2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2806757.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)
